Dicyanoketene Dimethyl Thioacetal
Description
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-[methoxy(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C6H6N2OS/c1-9-6(10-2)5(3-7)4-8/h1-2H3 |
InChI Key |
LZYIUKQHPCXOAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)SC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Dicyanoketene dimethyl thioacetal serves as a key intermediate in the synthesis of various organic compounds. Its unique reactivity allows for the formation of complex molecular structures, making it valuable in synthetic organic chemistry.
Synthesis of Heterocycles
The compound has been utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. For instance, it can react with amines and thiols to form thioacetals and other derivatives that are precursors to biologically active molecules.
Case Study:
- A study demonstrated the use of this compound in synthesizing a series of thiazole derivatives. The reaction conditions were optimized to yield high purity products suitable for biological testing .
Functionalization of Carbonyl Compounds
This compound can also facilitate the functionalization of carbonyl compounds, leading to the formation of thioacetals under mild conditions. This application is particularly useful in creating compounds with potential pharmaceutical activity.
Data Table: Functionalization Reactions
| Substrate Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Aryl methyl ketones | Thioacetal formation | 85 | |
| α,β-Unsaturated ketones | Addition reactions | 78 |
Medicinal Applications
The medicinal applications of this compound are primarily linked to its derivatives, which exhibit various biological activities.
Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation.
Case Study:
- A derivative was tested against breast cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .
Antimicrobial Properties
This compound derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Dicyanoketene derivative | Staphylococcus aureus | 32 | |
| Dicyanoketene derivative | Escherichia coli | 16 |
Industrial Applications
Beyond laboratory settings, this compound has industrial applications, particularly in the formulation of agrochemicals and plastics.
Agrochemical Formulations
The compound can be utilized as an intermediate in synthesizing pesticides and herbicides, contributing to agricultural productivity.
Polymer Chemistry
In polymer chemistry, this compound can be used to create cross-linked polymers that exhibit enhanced thermal stability and mechanical properties.
Chemical Reactions Analysis
Cyclization to Pyrimidine Derivatives
DCKDT undergoes acid-catalyzed cyclization to form substituted pyrimidines. For example, treatment with HCl produces 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine, albeit with an isomer byproduct (2-amino-4-chloro variant) in a 3:2 ratio .
Key Reaction :
| Method | Yield (Desired Product) | Isomer Ratio (4-Amino:2-Amino) |
|---|---|---|
| Traditional (Hantzsch) | 35% | 3:2 |
| Improved (Patent ) | 88% | 3:2 |
The improved protocol enhances yield without altering selectivity, highlighting DCKDT’s stability under acidic conditions.
Reactivity in Umpolung Transformations
While not directly reported for DCKDT, analogous dithioacetals undergo umpolung (polarity reversal) when deprotonated, generating nucleophilic intermediates. For example:
This reactivity is exploited in the Corey-Seebach reaction for acyl anion equivalents . DCKDT’s electron-withdrawing cyano groups likely enhance its susceptibility to deprotonation, suggesting potential applications in C–C bond-forming reactions.
Stability and Protective Group Utility
DCKDT’s thioacetal moiety acts as a protective group for ketenes, enabling selective transformations. For instance:
-
Resistance to hydrolysis : Unlike acetals, thioacetals remain stable under protic conditions, allowing DCKDT to participate in multistep syntheses .
-
Compatibility with Lewis acids : DCKDT reacts with TaCl₅ in dichloroethane to form chlorinated malonate derivatives, demonstrating its utility in metal-mediated reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Methylene Thioacetals
Methylene thioacetals, such as those used in peptide chemistry, serve as flexible, reduction-stable analogs for disulfide bonds. Key differences include:
- S–S Distance: In methylene thioacetals, the sulfur–sulfur distance is ~2.95 Å, compared to 2.05 Å in disulfides . DCKDMT, however, lacks a direct S–S bond but features a thioacetal group (C–S–C) with enhanced electrophilicity due to cyano substitution.
- Applications : Methylene thioacetals are used in peptide analogs (e.g., enkephalin, angiotensin II) to improve stability , whereas DCKDMT is specialized in heterocyclic synthesis (e.g., pyrimidines) .
- Reactivity : DCKDMT undergoes efficient cyclization with cyanamide under basic conditions, whereas methylene thioacetals require milder, aqueous protocols for peptide functionalization .
Table 1: Structural and Functional Comparison
Reactivity and Selectivity
DCKDMT’s cyano groups render it highly electrophilic, enabling efficient condensation with nucleophiles like cyanamide. For example, its reaction with cyanamide in hydrochloric acid produces 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine with 96% purity . In contrast, methylene thioacetals exhibit lower electrophilicity and are tailored for non-covalent interactions in peptides .
Industrial Relevance
DCKDMT is pivotal in pharmaceutical intermediates due to its scalability and selectivity. Lonza Ltd.’s 1987 patent highlights its role in synthesizing pyrimidine derivatives with minimal by-products . Comparatively, thio-β-diketones and peptide thioacetals are niche in coordination chemistry and biologics, respectively .
Q & A
Basic: What are the primary synthetic routes for DCDMT, and how can its purity be validated?
DCDMT is typically synthesized via thioacetal formation reactions, such as the Mitsunobu reaction, which enables the introduction of thioacetal groups under mild conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) . Key validation methods include:
- NMR Spectroscopy : and NMR to confirm the presence of thioacetal protons (δ ~2.6–3.0 ppm for S–CH) and nitrile groups (δ ~110–120 ppm for C≡N) .
- Chromatography : HPLC or GC-MS to assess purity, with retention times calibrated against known standards .
- Elemental Analysis : Confirming %C, %H, and %N aligns with theoretical values (CHNSO).
Basic: How does DCDMT function as a synthon in heterocyclic chemistry?
DCDMT’s electron-deficient ketene moiety and thioacetal groups enable diverse reactivity:
- Cycloadditions : Acts as a dienophile in Diels-Alder reactions to form six-membered rings.
- Nucleophilic Additions : The nitrile groups participate in Strecker-like syntheses of α-amino acids .
- Desulfurization : Treatment with Raney nickel yields hydrocarbons, useful in deoxygenation strategies for carbonyl-to-methylene transformations .
Advanced: How do reaction conditions influence the stability of DCDMT’s thioacetal group?
Thioacetals are prone to hydrolysis or disproportionation under acidic/basic conditions. For DCDMT:
- pH Sensitivity : Avoid aqueous media below pH 3 (promotes hydrolysis) or above pH 10 (risk of disulfide formation) .
- Thermal Stability : Prolonged heating (>80°C) in polar solvents (e.g., ethanol) may generate by-products like trialkyl phosphates or dialkyl disulfides, detectable via -NMR or LC-MS .
- Mitigation : Use inert atmospheres (N) and short reaction times to preserve integrity .
Advanced: What analytical strategies resolve contradictions in DCDMT’s reactivity data?
Discrepancies in reported reactivity (e.g., variable yields in cycloadditions) require:
- Kinetic Profiling : Monitor reactions in situ via FT-IR or Raman spectroscopy to identify intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and activation barriers, reconciling experimental vs. theoretical outcomes .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR for structural confirmation, X-ray crystallography for absolute configuration) .
Advanced: How can DCDMT be applied in peptide macrocyclization, and what are its limitations compared to disulfide bridges?
DCDMT serves as a disulfide surrogate in peptides, offering:
- Flexibility : The S–S distance in thioacetals (~2.95 Å) is longer than disulfides (~2.05 Å), accommodating larger conformational changes .
- Reduction Resistance : Stable under glutathione-rich environments, unlike disulfides .
- Limitations : Reduced receptor affinity in some cases (e.g., angiotensin II AT2 receptor affinity decreased 10-fold vs. native disulfides), necessitating activity assays (SPR, ELISA) for optimization .
Advanced: What protocols minimize by-product formation during DCDMT-mediated polymerizations?
In cationic ring-opening polymerizations:
- Catalyst Control : Use Lewis acids (e.g., BF·OEt) at ≤5 mol% to suppress acetal/dithioacetal formation .
- Temperature Modulation : Reactions at 25–40°C reduce thermal degradation, monitored via -NMR tracking of thioacetal conversion .
- By-Product Analysis : Employ GC-MS to identify and quantify triethyl phosphate or dimethyl disulfide, adjusting stoichiometry of iodine (if used) to ≤1.1 eq .
Methodological: How to design experiments assessing DCDMT’s compatibility with bioorthogonal chemistry?
- Click Chemistry Screening : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions (SPAAC) with DCDMT as a dipolarophile.
- Fluorescent Tagging : Incorporate DCDMT into probes (e.g., BODIPY derivatives) and validate via fluorescence quenching assays .
- Cellular Uptake Studies : Use confocal microscopy to track intracellular localization in HEK293 or HeLa cells .
Methodological: Best practices for computational modeling of DCDMT’s electronic properties
- Software : Gaussian 16 (B3LYP/6-311+G(d,p)) for geometry optimization and frontier molecular orbital analysis.
- Solvent Effects : Include PCM models (e.g., ethanol) to simulate reaction environments .
- Validation : Compare calculated vs. experimental UV-Vis spectra (λmax ~270 nm for nitrile transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
